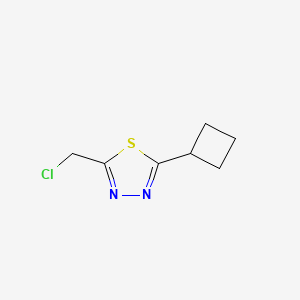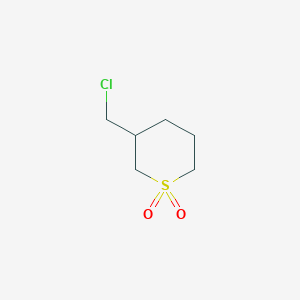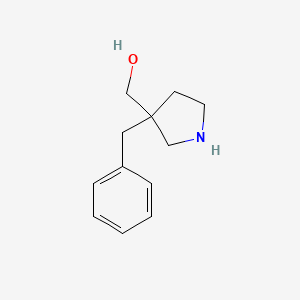
Methyl 2-cyclopropyl-2-sulfanylacetate
Descripción general
Descripción
“Methyl 2-cyclopropyl-2-sulfanylacetate” is a chemical compound with the CAS Number: 1467497-88-6 . It has a molecular weight of 146.21 and its IUPAC name is methyl cyclopropyl (sulfanyl)acetate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-cyclopropyl-2-sulfanylacetate” is C6H10O2S . The InChI Code is 1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-cyclopropyl-2-sulfanylacetate” has a predicted boiling point of 206.8±13.0 °C and a predicted density of 1.189±0.06 g/cm3 . Its pKa is predicted to be 8.44±0.10 .Aplicaciones Científicas De Investigación
Biochemical Applications of Sulfanium Compounds : S-adenosylmethionine, a biological sulfonium compound, is used as a major biological methyl donor. It also provides methylene groups for cyclopropyl fatty acids synthesis, highlighting the importance of sulfanium compounds in biochemical processes (Fontecave, Atta, & Mulliez, 2004).
Organic Synthesis and Rearrangement : Research on the thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes indicates the potential for creating diverse organic structures through controlled heating, which is important for synthetic chemistry (Tian, Li, & Shi, 2008).
Role in Aroma Production in Wine : A study discusses the formation of a new intermediate in Maillard-type reactions under wine-like conditions, involving compounds related to Methyl 2-cyclopropyl-2-sulfanylacetate. This has implications for understanding aroma production in wine (Marchand, de Revel, Vercauteren, & Bertrand, 2002).
Medicinal Chemistry and Drug Design : A study highlights the use of cyclopropane-containing compounds in medicinal chemistry. The research outlines a strategy for creating a variety of cyclopropane-containing lead-like compounds, demonstrating the relevance of such structures in drug discovery (Chawner, Cases-Thomas, & Bull, 2017).
Catalysis and Sulfanylation Reactions : Research on phase transfer catalysis (PTC) sulfanylation of cycloalkanones provides insights into efficient and selective chemical synthesis methods, which can be useful in various industrial applications (Wladislaw, Bueno, Marzorati, Di Vitta, & Zukerman-Schpector, 2004).
Electrolysis and Chemical Reactions : A study on the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate shows the formation of various products through radical coupling and carbonium ion intermediates. This has implications for understanding and manipulating organic reactions (Binns, Brettle, & Cox, 1968).
Propiedades
IUPAC Name |
methyl 2-cyclopropyl-2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGAEVTRLWIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropyl-2-sulfanylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
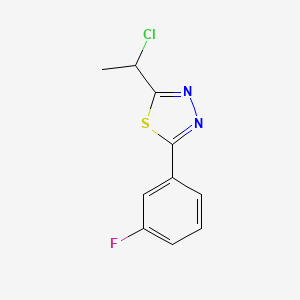
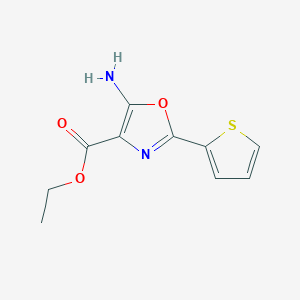

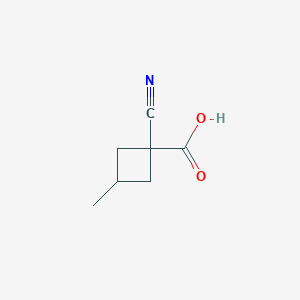
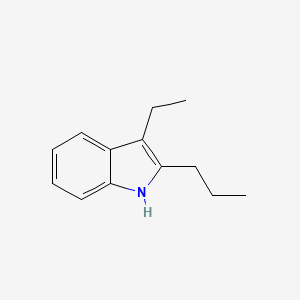
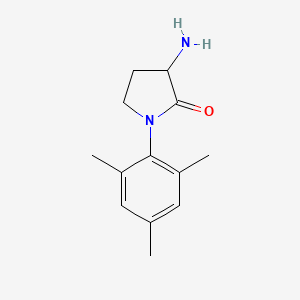
![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)
